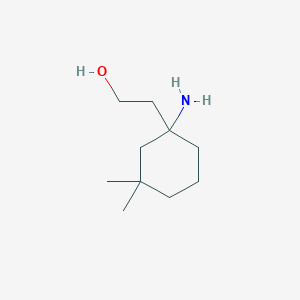

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H21NO It is characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group on an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol typically involves the reaction of 3,3-dimethylcyclohexanone with ethylene oxide in the presence of a strong base, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Reduction: The amino group can be reduced to an alkyl group using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: 2-(1-Amino-3,3-dimethylcyclohexyl)ethanone.

Reduction: 2-(1-Methyl-3,3-dimethylcyclohexyl)ethan-1-ol.

Substitution: 2-(1-Amino-3,3-dimethylcyclohexyl)ethyl chloride.

Scientific Research Applications

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol: Similar structure but with an additional methyl group on the ethyl chain.

2-(2-(3,3-Dimethylcyclohexyl)amino)ethanol: Similar structure but with an ethoxy group instead of a hydroxyl group.

Uniqueness

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both amino and hydroxyl functional groups

Biological Activity

2-(1-Amino-3,3-dimethylcyclohexyl)ethan-1-ol is a unique compound characterized by its cyclohexyl structure and amino alcohol functionality. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. Understanding its interactions with biological systems is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Cyclohexyl group : Provides hydrophobic interactions.

- Amino group : Acts as a nucleophile, facilitating interactions with electrophilic centers in biomolecules.

- Ethanol moiety : Contributes to hydrogen bonding capabilities.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The amino group can form bonds with active sites on enzymes, potentially altering their activity.

- Receptor Binding : Its structural features allow it to act as a ligand, influencing various signaling pathways within cells.

Biological Activity Studies

Research has demonstrated that this compound can modulate enzyme activities and interact with different receptors. Below are key findings from various studies:

Enzyme Interaction

Studies indicate that the compound can inhibit specific enzymes by binding to their active sites. For instance, enzyme assays have shown that it affects the activity of certain proteases, which are critical in various biological processes.

Receptor Modulation

The compound has been evaluated for its ability to bind to neurotransmitter receptors. Preliminary results suggest that it may influence pathways related to neurotransmission, potentially impacting conditions such as anxiety and depression.

Case Studies

Several case studies highlight the biological implications of this compound:

- Inhibition of Protein Kinases : A study demonstrated that the compound effectively inhibited a specific protein kinase involved in cancer cell proliferation. This suggests potential applications in cancer therapy.

- Neuroprotective Effects : Another investigation revealed that treatment with this compound resulted in reduced neuronal apoptosis in models of neurodegenerative diseases, indicating its protective role against neuronal damage.

Data Table: Biological Activity Overview

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

2-(1-amino-3,3-dimethylcyclohexyl)ethanol |

InChI |

InChI=1S/C10H21NO/c1-9(2)4-3-5-10(11,8-9)6-7-12/h12H,3-8,11H2,1-2H3 |

InChI Key |

JUGSSHUPUVIRHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)(CCO)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.